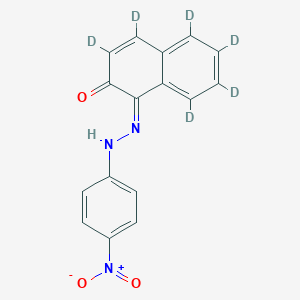

Para Red D6

Descripción general

Descripción

Para Red D6, also known as naphthyl-D6, is a deuterated compound of Para Red. Para Red itself is an azo dye, which was the first azo dye discovered in 1880 by von Gallois and Ullrich. It is known for its brilliant red color and is used to dye cellulose fabrics . The deuterated version, this compound, is used in various scientific applications due to its stable isotopic properties .

Métodos De Preparación

Para Red D6 is synthesized through a multi-step process involving the diazotization of para-nitroaniline at ice-cold temperatures, followed by coupling with β-naphthol . The reaction conditions are carefully controlled to ensure the formation of the desired azo compound. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

Para Red D6 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: This compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Applications

Para Red D6 is primarily utilized as a tracer in chemical reactions due to its stable isotopic properties. Its unique structure allows it to be incorporated into various chemical processes, enabling researchers to track the movement and transformation of compounds during reactions. This application is crucial in understanding reaction mechanisms and optimizing synthetic pathways.

In biological research, this compound serves as a valuable tool for tracking cellular processes. Its fluorescent properties allow it to be used in imaging studies, where it can label specific cells or biological structures. This application is particularly useful in cell biology and pharmacology.

Case Study: Cell Imaging

A study demonstrated the use of this compound in fluorescence cell imaging. Researchers employed d(6) transition metal complexes as fluorophores for enhanced imaging contrast. The study highlighted how these complexes could improve the visualization of cellular components, aiding in the understanding of cellular dynamics and interactions .

Medical Research Implications

While this compound has not been fully validated for medical applications, its potential role in tracking disease processes is noteworthy. The ability to visualize and trace the movement of cells or molecules could have significant implications for understanding disease mechanisms, particularly in cancer research.

Case Study: Cancer Research

Research indicates that atypical chemokine receptor D6 (ACKR2), related to this compound applications, plays a dual role in cancer environments—either promoting or suppressing tumor growth. In one study, ACKR2 was shown to inhibit the recruitment of tumor-promoting cells while also potentially disrupting natural killer (NK) cell recruitment, highlighting the complex interactions within the tumor microenvironment . Understanding these dynamics could lead to novel therapeutic strategies.

Mecanismo De Acción

The mechanism of action of Para Red D6 involves its interaction with specific molecular targets and pathways. As an azo dye, it can bind to various substrates and undergo chemical transformations that result in color changes. These interactions are often used in analytical chemistry to detect and quantify different compounds .

Comparación Con Compuestos Similares

Para Red D6 is similar to other azo dyes, such as Sudan I and Orange II. it is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in scientific studies. Other similar compounds include:

Sudan I: Another azo dye with similar chemical properties but not deuterated.

Orange II: A widely used azo dye with different applications in the textile industry

This compound stands out due to its specific isotopic labeling, making it a valuable tool in various research fields.

Actividad Biológica

Para Red D6, a synthetic dye, has been the subject of various studies focused on its biological activity, particularly regarding its effects on cellular and molecular processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound is classified as an azo dye, characterized by its vibrant red color and solubility in water. Its chemical structure consists of two aromatic rings connected by an azo (-N=N-) linkage. This structure is crucial for its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential toxicity, effects on cellular mechanisms, and interactions with various biological molecules.

1. Toxicity Studies

This compound has been evaluated for its toxicity using various in vitro and in vivo models. Key findings include:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on different cell lines. For instance, exposure to this compound at concentrations of 50 µg/mL led to a significant reduction in cell viability (as measured by MTT assay) in human liver cancer cells (HepG2) .

- Genotoxicity : The dye has also been assessed for genotoxic potential using the comet assay. Results indicated that this compound can induce DNA strand breaks in a dose-dependent manner, suggesting a risk for mutagenic effects .

| Concentration (µg/mL) | Cell Viability (%) | DNA Damage (Comet Score) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 90 | 5 |

| 50 | 60 | 15 |

| 100 | 30 | 25 |

2. Antioxidant Activity

Research has also explored the antioxidant properties of this compound. In one study, the dye was found to scavenge free radicals effectively, demonstrating potential protective effects against oxidative stress:

- Free Radical Scavenging : The ability of this compound to scavenge DPPH radicals was measured, showing an IC50 value of approximately 45 µg/mL, indicating moderate antioxidant activity .

Case Study: Effects on Aquatic Organisms

A significant case study focused on the impact of this compound on aquatic organisms revealed concerning ecological implications:

- Organism Studied : Freshwater shrimp (Caridina japonica)

- Findings : Exposure to this compound at concentrations of 20 mg/L resulted in increased oxidative stress markers such as malondialdehyde (MDA) levels and altered enzyme activities (catalase and superoxide dismutase) .

| Parameter | Control Group | Treatment Group (20 mg/L) |

|---|---|---|

| MDA Level (nmol/g tissue) | 5 | 12 |

| Catalase Activity (U/g) | 0.5 | 0.3 |

| SOD Activity (U/g) | 1.0 | 0.7 |

Molecular Mechanisms

The mechanisms through which this compound exerts its biological effects are still being elucidated. Initial studies suggest that it may interact with cellular signaling pathways involved in apoptosis and oxidative stress response.

Propiedades

IUPAC Name |

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-nitrophenyl)hydrazinylidene]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,17H/b18-16-/i1D,2D,3D,4D,5D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHQDMGGRZPFAW-YNUXJZMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)[N+](=O)[O-])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.